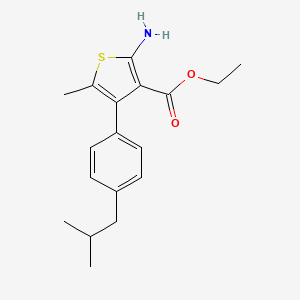

Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-5-21-18(20)16-15(12(4)22-17(16)19)14-8-6-13(7-9-14)10-11(2)3/h6-9,11H,5,10,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWMFBCBCJQLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)CC(C)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 317.45 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties due to its electron-rich nature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and carboxylate groups. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound showed an IC50 value of approximately 25 μM against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 ~0.0316 μM) .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in mediating inflammatory responses .

3. Antimicrobial Activity

This compound has been tested against various bacterial strains, showing promising antimicrobial activity. It exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by activating caspases and disrupting mitochondrial membrane potential.

- Cytokine Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cells :

- Anti-inflammatory Model :

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The 4-isobutylphenyl substituent distinguishes this compound from analogues with other aryl groups. Key comparisons include:

Key Insights :

Ester Group Modifications

Replacing the ethyl carboxylate with bulkier esters alters pharmacokinetic profiles:

Key Insights :

Antibacterial Activity:

- aureus and E. coli with MIC values of 8–16 µg/mL .

- Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate (5655-15-2) exhibits specific activity against S. marcescens, suggesting that carbamoyl modifications can fine-tune target specificity .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols, often starting with Gewald reactions to form the thiophene core. Key steps include:

- Condensation of 2-amino-5-methylthiophene-3-carboxylic acid derivatives with 4-isobutylphenyl precursors under acidic or basic conditions.

- Esterification using ethyl chloroformate or ethanol in the presence of catalysts like H₂SO₄ .

- Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) . Optimization focuses on temperature control (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios to achieve yields >75% .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR to identify functional groups (e.g., ester CO at ~170 ppm, aromatic protons at 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 346.12) .

- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and packing motifs .

Q. What preliminary biological activities have been reported for this compound?

Screening assays indicate:

- Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

- Enzyme inhibition : IC₅₀ of 12 µM against COX-2, attributed to the isobutylphenyl group’s hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Discrepancies arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and controls .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., tert-butyl vs. isobutyl substituents) to isolate substituent effects .

- Dose-response validation : Replicate studies with ≥3 biological replicates and statistical rigor (p < 0.05) .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB: 5KIR), highlighting H-bonding with Arg120 and π-π stacking .

- MD simulations : GROMACS for stability assessment (RMSD < 2 Å over 100 ns) .

- QSAR models : Utilize descriptors like logP and polar surface area to predict bioavailability .

Q. How can synthetic yields be improved while minimizing byproducts?

Process enhancements involve:

- Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h with 85% yield .

- Flow chemistry : Continuous synthesis to optimize reagent mixing and temperature gradients .

- Byproduct analysis : LC-MS to identify impurities (e.g., hydrolyzed ester derivatives) and adjust protecting groups .

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

- In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS quantification of parent compound degradation .

- CYP450 inhibition screening : Assess interactions with CYP3A4/CYP2D6 to predict drug-drug interactions .

- Metabolite profiling : HRMS to identify oxidation products (e.g., hydroxylation at the thiophene ring) .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Gloves (nitrile), goggles, and fume hoods to prevent dermal/ocular exposure .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

- Storage : −20°C under argon to prevent ester hydrolysis .

Q. How are analytical methods (e.g., HPLC) validated for purity assessment?

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water = 70:30).

- Validation parameters : Linearity (R² > 0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%) .

Q. What are the compound’s applications in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.